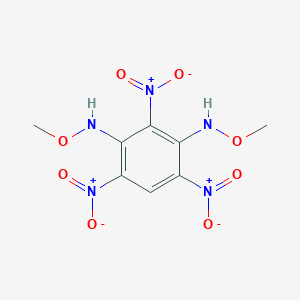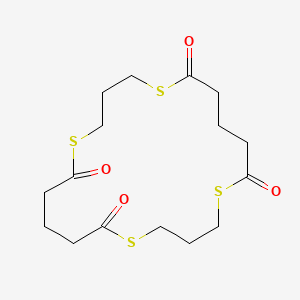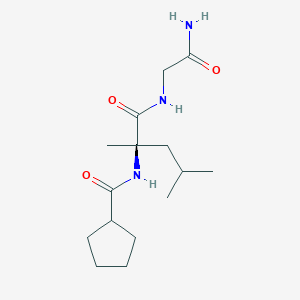
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a 2-methyl-D-leucylglycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide typically involves the following steps:
Formation of Cyclopentanecarbonyl Chloride: Cyclopentanecarboxylic acid is reacted with thionyl chloride to form cyclopentanecarbonyl chloride.
Coupling with 2-Methyl-D-leucine: The cyclopentanecarbonyl chloride is then reacted with 2-methyl-D-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Formation of Glycinamide: The final step involves the reaction of the intermediate with glycinamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(Cyclopentanecarbonyl)-L-leucylglycinamide
- N-(Cyclopentanecarbonyl)-2-methyl-L-leucylglycinamide
- N-(Cyclopentanecarbonyl)-D-leucylglycinamide
Uniqueness
N-(Cyclopentanecarbonyl)-2-methyl-D-leucylglycinamide is unique due to the presence of the 2-methyl-D-leucine moiety, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.
特性
CAS番号 |
90104-11-3 |
|---|---|
分子式 |
C15H27N3O3 |
分子量 |
297.39 g/mol |
IUPAC名 |
N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H27N3O3/c1-10(2)8-15(3,14(21)17-9-12(16)19)18-13(20)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H2,16,19)(H,17,21)(H,18,20)/t15-/m1/s1 |
InChIキー |
PIYLRVWDAXUMPJ-OAHLLOKOSA-N |
異性体SMILES |
CC(C)C[C@](C)(C(=O)NCC(=O)N)NC(=O)C1CCCC1 |
正規SMILES |
CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
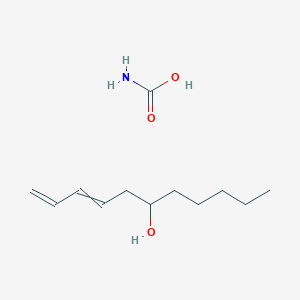


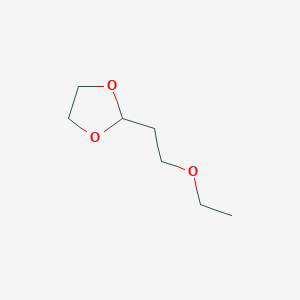


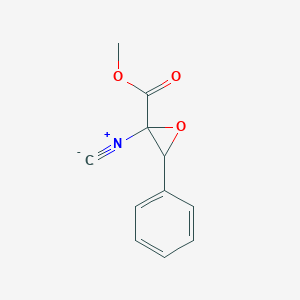
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
